molecular formula C19H15N5O2 B2451304 1-(4-ethylphenyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one CAS No. 1251648-12-0

1-(4-ethylphenyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one

Cat. No.: B2451304
CAS No.: 1251648-12-0
M. Wt: 345.362
InChI Key: KCJYPBIFGFCIAF-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Properties

IUPAC Name

1-(4-ethylphenyl)-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c1-2-13-3-5-15(6-4-13)24-12-9-16(25)17(22-24)19-21-18(23-26-19)14-7-10-20-11-8-14/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJYPBIFGFCIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylphenyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of appropriate nitrile and amidoxime precursors under acidic or basic conditions.

    Coupling with pyridazinone: The oxadiazole intermediate can then be coupled with a pyridazinone derivative through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride (POCl3).

    Introduction of the 4-ethylphenyl group: This step might involve a Friedel-Crafts alkylation reaction using ethylbenzene and a suitable catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include:

    Scaling up the reactions: Using larger reactors and continuous flow systems.

    Purification techniques: Employing crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylphenyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: H2/Pd-C, sodium borohydride (NaBH4)

    Catalysts: AlCl3 for Friedel-Crafts reactions, Pd/C for hydrogenation

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may:

    Bind to active sites: Inhibit enzyme activity by binding to the active site.

    Modulate receptor activity: Act as an agonist or antagonist at specific receptors.

    Disrupt cellular pathways: Interfere with signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylphenyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one
  • 1-(4-chlorophenyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one

Uniqueness

1-(4-ethylphenyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds.

Biological Activity

The compound 1-(4-ethylphenyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings.

Chemical Structure

The compound features a pyridazine core fused with a pyridine and an oxadiazole moiety. The general structure can be represented as follows:

C16H16N4O2\text{C}_{16}\text{H}_{16}\text{N}_4\text{O}_2

Biological Activity Overview

The biological activities of this compound are primarily derived from its structural components, particularly the oxadiazole and pyridine rings. These components are known for their diverse pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:

  • A study highlighted that oxadiazole derivatives showed activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
  • Molecular docking studies suggest that compounds similar to the target compound bind effectively to bacterial enzymes, disrupting their function and leading to cell lysis .

Anticancer Activity

The anticancer potential of this compound is supported by its ability to inhibit specific cancer cell lines:

  • A study demonstrated that oxadiazole derivatives could inhibit the proliferation of cancer cells by inducing apoptosis .
  • The binding affinity of these compounds to target proteins involved in cancer progression has been confirmed through docking studies, indicating their potential as lead compounds for cancer therapy .

Anti-inflammatory Activity

The anti-inflammatory properties of compounds similar to 1-(4-ethylphenyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one are also noteworthy:

  • Research indicates that such compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 .
  • The presence of the pyridine ring enhances the anti-inflammatory activity by modulating signaling pathways involved in inflammation .

Case Studies

Several studies have focused on the biological activities of related compounds:

  • Antimicrobial Study :
    • Dhumal et al. (2016) synthesized a series of 1,3,4-oxadiazole derivatives and tested them against Mycobacterium bovis, showing promising results in both active and dormant states .
  • Anticancer Research :
    • Desai et al. (2018) explored pyridine-based 1,3,4-oxadiazole derivatives for their anticancer effects. They reported significant cytotoxicity against various cancer cell lines compared to standard chemotherapeutics .
  • Anti-inflammatory Effects :
    • A recent study indicated that oxadiazole derivatives could effectively reduce inflammation in animal models through modulation of inflammatory markers .

Data Table: Summary of Biological Activities

Activity Type Mechanism Key Findings References
AntimicrobialEnzyme inhibitionEffective against S. aureus, E. coli
AnticancerApoptosis inductionInhibits cancer cell proliferation
Anti-inflammatoryCytokine modulationReduces pro-inflammatory cytokines

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